1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 122056-08-0
VCID: VC20870494
InChI: InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2
SMILES: C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Molecular Formula: C11H8F6O
Molecular Weight: 270.17 g/mol

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

CAS No.: 122056-08-0

Cat. No.: VC20870494

Molecular Formula: C11H8F6O

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol - 122056-08-0

Specification

CAS No. 122056-08-0
Molecular Formula C11H8F6O
Molecular Weight 270.17 g/mol
IUPAC Name 2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Standard InChI InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2
Standard InChI Key RHDPTOIUYREFCO-UHFFFAOYSA-N
SMILES C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Canonical SMILES C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Introduction

Chemical Identification and Properties

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is a complex fluorinated organic compound with distinctive structural characteristics. The compound exists in research and commercial catalogs with both high purity standards and specific applications in chemical synthesis.

Basic Chemical Information

The compound is identified through several standardized chemical identifiers as detailed in the following table:

ParameterValue
CAS Number2386-82-5 (primary)
122056-08-0 (alternate)
Molecular FormulaC₁₁H₈F₆O
Molecular Weight270.17 g/mol
IUPAC Name2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Standard InChIInChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17
Standard InChIKeyRHDPTOIUYREFCO-UHFFFAOYSA-N
SMILESC=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Physical Properties

This compound demonstrates specific physical characteristics that influence its behavior in chemical reactions and applications:

PropertyValue
Physical StateNot explicitly stated in sources, likely liquid at room temperature
Boiling Point74-75°C at 3 mmHg
Density1.379±0.06 g/cm³
pKa9.24±0.15 (Predicted)
Flash Point110.6°C
Refractive IndexApproximately 1.457

Structural Characteristics and Synonyms

The compound contains key structural elements that contribute to its chemical behavior and applications. It is known by several synonyms in scientific literature and commercial catalogues:

  • p-(Hexafluoro-2-hydroxypropyl)styrene

  • α,α-Bis(trifluoromethyl)-4-vinylbenzyl alcohol

  • 4-Ethenyl-α,α-bis(trifluoromethyl)benzenemethanol

  • Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-

  • 2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

  • 4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethylethyl)styrene

The compound's structure features a vinyl group attached to a phenyl ring, which in turn connects to a hexafluorinated propan-2-ol moiety. This combination of functional groups contributes to its unique reactivity profile and applications.

Synthesis Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol involves specific reaction conditions and procedures, leading to high yield production of the target compound.

Standard Synthetic Procedure

A well-documented synthetic route involves the use of catalyzed hydrogenation as detailed in patent literature:

  • The reaction is conducted in a three-necked flask equipped with a stirrer

  • The flask is charged with 0.5 g of Lindlar catalyst (Pd-CaCO3) and 2.5 g of triphenylphosphine (PPh3)

  • 350 ml of methanol solution containing 50 g (0.19 mol) of a precursor compound is added

  • Hydrogen is introduced while the mixture is stirred at room temperature

  • After reaction completion, the catalyst is removed by filtration

  • The filtrate is concentrated using an evaporator, followed by vacuum distillation

  • This procedure yields 43.1 g of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol with a yield of 86%

Spectroscopic Characterization

The synthesized compound can be characterized using various spectroscopic techniques. The following NMR data helps confirm the structure of the successfully synthesized compound:

1H-NMR (TMS, CDCl3) spectrum shows characteristic peaks:

  • 3.44 (1H, s)

  • 5.33 (1H, d, J=10.8 Hz)

  • 5.81 (1H, d, J=17.6 Hz)

  • 6.72 (1H, dd, J=17.6, 10.8 Hz)

  • 7.46 (2H, d, J=8.0 Hz)

  • 7.68 (2H, d, J=8.4 Hz)

These spectral data confirm the presence of both the vinyl group and the aromatic ring in the target molecule.

Chemical Reactivity and Behavior

The reactivity of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is influenced by its key functional groups, namely the vinyl moiety and the fluorinated alcohol group.

Polymerization Capability

The vinyl group in the compound allows for polymerization reactions, potentially leading to the formation of poly(vinylphenyl) derivatives with unique properties. This reactivity makes the compound valuable in polymer chemistry and materials science.

Applications

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol finds applications in various scientific and industrial domains, leveraging its unique structural and chemical properties.

Research Applications

The compound has been utilized in diverse scientific research applications:

  • Used in organic synthesis as a building block for more complex molecules

  • Applied in specialized pharmaceutical research

  • Employed in biochemistry studies

  • Used in the development of materials with specialized properties

Industrial Applications

Several industrial applications have been documented or suggested:

  • Potential utilization in the development of electronic chemicals

  • Applications in fluorochemical industry

  • Specific use in OLED (Organic Light Emitting Diode) technology

  • Component in specialized polymer research, including:

    • Research into "Dynamics of hydrogen bonding polymer blends exhibiting minimized self associations"

    • Studies on "Perpendicular orientation control in thin films of POSS-containing block copolymer domains"

    • Development of "Novel Resist Systems for EUV Lithography"

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